N-(4-ethoxyphenyl)azepane-1-sulfonamide N-(4-ethoxyphenyl)azepane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 838887-11-9
VCID: VC21522648
InChI: InChI=1S/C14H22N2O3S/c1-2-19-14-9-7-13(8-10-14)15-20(17,18)16-11-5-3-4-6-12-16/h7-10,15H,2-6,11-12H2,1H3
SMILES: CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2
Molecular Formula: C14H22N2O3S
Molecular Weight: 298.4g/mol

N-(4-ethoxyphenyl)azepane-1-sulfonamide

CAS No.: 838887-11-9

Cat. No.: VC21522648

Molecular Formula: C14H22N2O3S

Molecular Weight: 298.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)azepane-1-sulfonamide - 838887-11-9

Specification

CAS No. 838887-11-9
Molecular Formula C14H22N2O3S
Molecular Weight 298.4g/mol
IUPAC Name N-(4-ethoxyphenyl)azepane-1-sulfonamide
Standard InChI InChI=1S/C14H22N2O3S/c1-2-19-14-9-7-13(8-10-14)15-20(17,18)16-11-5-3-4-6-12-16/h7-10,15H,2-6,11-12H2,1H3
Standard InChI Key HRCISSOYXRSZIR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2
Canonical SMILES CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2

Introduction

Structural Characteristics and Identification

Chemical Structure and Nomenclature

N-(4-ethoxyphenyl)azepane-1-sulfonamide belongs to the sulfonamide class of compounds, characterized by the presence of the -SO₂NH- functional group. The compound's structure comprises three key components:

  • An azepane ring (a seven-membered cyclic amine)

  • A sulfonamide linkage (-SO₂NH-)

  • A 4-ethoxyphenyl group (a benzene ring with an ethoxy substituent at the para position)

Based on the structural components and chemical nomenclature principles similar to those used for related compounds, we can infer the following molecular details:

Table 1: Structural Identification Parameters

ParameterValue
Molecular FormulaC₁₄H₂₂N₂O₃S
Molecular WeightApproximately 302.4 g/mol
Chemical ClassSulfonamide
Structural ClassificationAzepane derivative
Chemical BondsIncludes C-N, S=O, C-O-C linkages

Structural Comparison with Related Compounds

The structural features of N-(4-ethoxyphenyl)azepane-1-sulfonamide can be compared with similar compounds found in the research literature:

N-(4-ethoxyphenyl)azepane-1-sulfonamide shares structural similarities with N-[4-(ethylamino)cyclohexyl]azepane-1-sulfonamide, which has a molecular weight of 303.47 g/mol and contains an azepane ring with a sulfonamide group . The key difference is that N-[4-(ethylamino)cyclohexyl]azepane-1-sulfonamide has a cyclohexyl group with an ethylamino substituent instead of an ethoxyphenyl group.

Other related compounds include 5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one, which incorporates the azepane-1-sulfonyl group but connects it to a different heterocyclic system, and 6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one, which combines a sulfonamide moiety with a triazolopyridine framework.

Physicochemical Properties

Predicted Physical and Chemical Properties

Based on the structural features and comparison with similar compounds, the following physicochemical properties can be predicted:

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCommon for similar sulfonamides
SolubilityModerately soluble in organic solvents; poorly soluble in waterBased on similar sulfonamide structures
Log P (Octanol-Water Partition Coefficient)Approximately 2.0-3.0Comparable to N-[4-(ethylamino)cyclohexyl]azepane-1-sulfonamide (XLogP3-AA: 1.7)
Hydrogen Bond Donors1NH group of the sulfonamide
Hydrogen Bond Acceptors4SO₂ (2), N of azepane, O of ethoxy group
Topological Polar Surface AreaApproximately 60-70 ŲComparable to N-[4-(ethylamino)cyclohexyl]azepane-1-sulfonamide (69.8 Ų)
Rotatable Bonds5-6Estimated from structural analysis

Synthesis Approaches

General Synthetic Strategies

The synthesis of N-(4-ethoxyphenyl)azepane-1-sulfonamide would likely follow approaches similar to those used for related sulfonamide compounds. Based on synthetic methods for analogous structures, a potential synthesis route could involve:

  • Preparation of azepane-1-sulfonyl chloride:

    • Starting with azepane (hexamethyleneimine)

    • Reaction with chlorosulfonic acid or sulfuryl chloride to form the sulfonyl chloride intermediate

  • Coupling with 4-ethoxyphenylamine:

    • Reaction of azepane-1-sulfonyl chloride with 4-ethoxyphenylamine

    • Use of a base (e.g., pyridine, triethylamine) to neutralize the HCl formed

    • Purification through recrystallization or column chromatography

This synthetic approach is comparable to methods used for other complex sulfonamides, such as those containing triazolopyridine frameworks or dihydropyridinone structures.

Alternative Synthetic Routes

Alternative synthetic approaches might include:

  • Coupling of azepane with 4-ethoxyphenylsulfonyl chloride:

    • Formation of 4-ethoxyphenylsulfonyl chloride from 4-ethoxybenzene

    • Subsequent reaction with azepane under basic conditions

  • Microwave-assisted synthesis:

    • Potentially accelerating the reaction and improving yields

    • Similar to techniques used in the synthesis of related heterocyclic sulfonamides

  • Green chemistry approaches:

    • Using alternative solvents or catalysts to reduce environmental impact

    • Employing flow chemistry for improved efficiency and scalability

PropertyPredictionRationale
BioavailabilityModerateBased on Log P, hydrogen bonding capacity, and molecular weight
BBB PermeabilityLimitedDue to polar sulfonamide group
Protein BindingModerate to highBased on lipophilicity and aromatic character
Metabolic StabilityVariableSubject to Phase I and II metabolism pathways
Target ClassesEnzymes, receptorsSimilar to other sulfonamide compounds

Structure-Activity Relationship Considerations

The structural features of N-(4-ethoxyphenyl)azepane-1-sulfonamide suggest several structure-activity relationship aspects:

Research Status and Future Directions

Current Research Limitations

The current research on N-(4-ethoxyphenyl)azepane-1-sulfonamide appears limited, with few dedicated studies available in the scientific literature. This represents a significant gap in our understanding of this compound's properties and potential applications.

Recommended Research Areas

Future research on N-(4-ethoxyphenyl)azepane-1-sulfonamide could productively focus on:

  • Synthesis optimization: Developing efficient and scalable synthetic routes

  • Comprehensive characterization: Determining precise physicochemical properties through experimental studies

  • Biological activity screening: Evaluating potential therapeutic applications through high-throughput screening

  • Structure modification studies: Investigating the effect of structural modifications on biological activity and physicochemical properties

  • Toxicological assessment: Evaluating safety profiles and potential environmental impact

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator